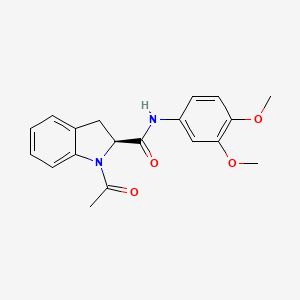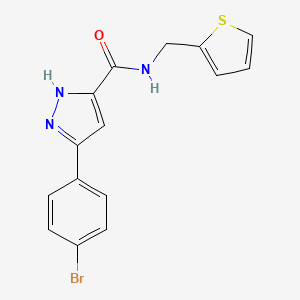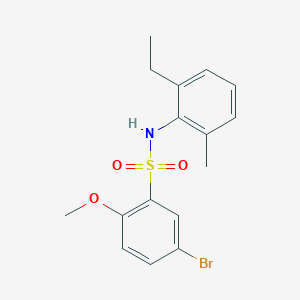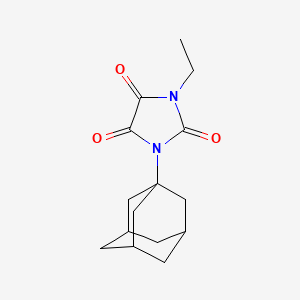
(2S)-1-acetyl-N-(3,4-dimethoxyphenyl)-2,3-dihydroindole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-acetyl-N-(3,4-dimethoxyphenyl)-2,3-dihydroindole-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as 'DMAC' and has been synthesized using various methods.
科学的研究の応用
DMAC has been extensively studied for its potential applications in various fields. One of the significant applications of DMAC is in the field of cancer research. DMAC has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been found to induce apoptosis in cancer cells, which is a programmed cell death process.
作用機序
The mechanism of action of DMAC is not well understood. However, studies have shown that DMAC inhibits the activity of various enzymes, including topoisomerase II and protein kinase C. These enzymes are essential for the growth and survival of cancer cells. DMAC has also been found to induce cell cycle arrest in cancer cells, leading to their death.
Biochemical and Physiological Effects:
DMAC has been shown to have various biochemical and physiological effects. It has been found to induce oxidative stress, leading to the production of reactive oxygen species (ROS). ROS play a crucial role in the induction of apoptosis in cancer cells. DMAC has also been found to inhibit the activity of various transcription factors, leading to the downregulation of various genes involved in cancer cell growth and survival.
実験室実験の利点と制限
DMAC has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily checked using various analytical techniques. DMAC is also stable under various conditions and can be stored for extended periods. However, DMAC has some limitations, including its low solubility in water, which can make it challenging to use in some experiments.
将来の方向性
There are several future directions for DMAC research. One of the significant directions is to investigate the mechanism of action of DMAC further. Understanding the mechanism of action can help in the development of more effective cancer therapies. Another direction is to study the potential applications of DMAC in other fields, such as neurodegenerative diseases and inflammation. Additionally, the synthesis of DMAC analogs can be explored to improve its potency and selectivity towards cancer cells.
Conclusion:
In conclusion, DMAC is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DMAC have been discussed in this paper. Further research is needed to fully understand the potential of DMAC in cancer therapy and other fields.
合成法
DMAC can be synthesized using various methods. One of the most common methods involves the reaction of 3,4-dimethoxyphenylhydrazine with indole-2-carboxylic acid in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.
特性
IUPAC Name |
(2S)-1-acetyl-N-(3,4-dimethoxyphenyl)-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-12(22)21-15-7-5-4-6-13(15)10-16(21)19(23)20-14-8-9-17(24-2)18(11-14)25-3/h4-9,11,16H,10H2,1-3H3,(H,20,23)/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKXENDPCOQCLO-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1[C@@H](CC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(2H-tetrazol-5-yl)phenyl]-3-thiophen-3-ylpropanamide](/img/structure/B7644716.png)

![N-[(1R)-1-(2-methoxy-5-methylphenyl)ethyl]-4-morpholin-4-yl-4-oxobutanamide](/img/structure/B7644728.png)
![4-[(6-chloro-1H-benzimidazol-2-yl)methylsulfanyl]thieno[2,3-d]pyrimidine](/img/structure/B7644734.png)

![3-ethyl-N-[3-(ethylcarbamoyl)phenyl]-4-oxophthalazine-1-carboxamide](/img/structure/B7644747.png)
![4-Cyclopropyl-3-(2-fluorophenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B7644753.png)
![(2R)-N-[4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide](/img/structure/B7644756.png)

![1-acetyl-N-[3-(pyrazol-1-ylmethyl)phenyl]azetidine-3-carboxamide](/img/structure/B7644765.png)
![(2R)-N-cyclopentyl-4-[[2-(diethylamino)-1,3-thiazol-5-yl]methyl]morpholine-2-carboxamide](/img/structure/B7644777.png)


![N-[(4-chlorophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B7644793.png)